molecular formula C10H14O2 B13608738 3-Phenyl-1,2-butanediol CAS No. 68258-25-3

3-Phenyl-1,2-butanediol

Cat. No.: B13608738
CAS No.: 68258-25-3
M. Wt: 166.22 g/mol
InChI Key: FAZRWYMHXGYVGX-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-butanediol is an organic compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-phenyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-butanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-phenyl-2-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield 3-phenyl-1-butanol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 3-Phenyl-2-butanone.

    Reduction: 3-Phenyl-1-butanol.

    Substitution: Corresponding halides or other substituted derivatives.

Scientific Research Applications

3-Phenyl-1,2-butanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-butanediol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2,3-butanediol: Another diol with a similar structure but different hydroxyl group positions.

    3-Hydroxy-4-phenyl-2-butanone: A related compound with a ketone functional group.

Uniqueness

3-Phenyl-1,2-butanediol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

68258-25-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-phenylbutane-1,2-diol

InChI

InChI=1S/C10H14O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3

InChI Key

FAZRWYMHXGYVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(CO)O

Origin of Product

United States

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